

Spectroscopic Profile of 1-Benzylimidazole: A Technical Guide

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Compound of Interest

Compound Name: 1-Benzylimidazole

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **1-Benzylimidazole**, a compound of interest in various research and development fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The quantitative spectroscopic data for **1-Benzylimidazole** are summarized in the tables below, offering a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **1-Benzylimidazole** (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.53	s	H-2 (Imidazole ring)
7.38 - 7.28	m	H-2', H-3', H-4', H-5', H-6' (Phenyl ring)
7.09	s	H-5 (Imidazole ring)
6.90	s	H-4 (Imidazole ring)
5.10	s	-CH ₂ - (Benzyl group)

Table 2: ¹³C NMR Spectroscopic Data for **1-Benzylimidazole**

Chemical Shift (δ) ppm	Assignment
137.5	C-2 (Imidazole ring)
134.8	C-1' (Phenyl ring, quaternary)
129.3	C-5 (Imidazole ring)
129.1	C-3'/C-5' (Phenyl ring)
128.8	C-4' (Phenyl ring)
128.0	C-2'/C-6' (Phenyl ring)
119.5	C-4 (Imidazole ring)
50.5	-CH ₂ - (Benzyl group)

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for **1-Benzylimidazole**

Wavenumber (cm ⁻¹)	Vibrational Mode
3113	C-H stretch (Aromatic, Benzene ring)[1]
~3100	C-H stretch (Aromatic, Imidazole ring)
~3030	C-H stretch (Aromatic, Benzene ring)
~2930	C-H stretch (Aliphatic, -CH ₂ -)
1604	C=N stretch (Imidazole ring)[1]
~1500, ~1455	C=C stretch (Aromatic, Benzene ring)
~1480	C=C stretch (Imidazole ring)
~1230	Imidazole ring vibration
~1105	In-plane C-H bend
~740	Out-of-plane C-H bend (Monosubstituted benzene)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **1-Benzylimidazole** (Electron Impact, 70 eV)

m/z	Relative Intensity (%)	Assignment
158	32.2	[M] ⁺ (Molecular Ion)
91	100.0	[C ₇ H ₇] ⁺ (Tropylium ion)
65	14.0	[C ₅ H ₅] ⁺
39	5.8	[C ₃ H ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.

NMR Spectroscopy (^1H and ^{13}C)

2.1.1. Sample Preparation

- Weigh approximately 10-20 mg of **1-Benzylimidazole** for ^1H NMR, or 50-100 mg for ^{13}C NMR, into a clean, dry vial.
- Add approximately 0.6-0.8 mL of deuterated chloroform (CDCl_3) to the vial.
- Gently agitate the vial to ensure the complete dissolution of the solid.
- Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

2.1.2. ^1H NMR Data Acquisition

- Instrument: 400 MHz NMR Spectrometer.
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-32.
- Data Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of CDCl_3 at 7.26 ppm.

2.1.3. ^{13}C NMR Data Acquisition

- Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ^1H frequency).
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Spectral Width: 0 to 160 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).
- Data Processing: Apply a line broadening of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak of CDCl_3 at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

- Gently grind a small amount (1-2 mg) of **1-Benzylimidazole** in an agate mortar and pestle.
- Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.
- Thoroughly mix the sample and KBr by gentle grinding until a fine, homogeneous powder is obtained.
- Transfer the mixture to a pellet press die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Carefully remove the KBr pellet from the die.

2.2.2. FT-IR Data Acquisition

- Instrument: FT-IR Spectrometer.
- Mode: Transmission.
- Background: Acquire a background spectrum of the empty sample compartment or a blank KBr pellet.
- Sample Analysis: Place the KBr pellet containing the sample in the spectrometer's sample holder.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Introduction

- For a solid sample like **1-Benzylimidazole**, a direct insertion probe is typically used.
- A small amount of the sample is placed in a capillary tube at the end of the probe.
- The probe is inserted into the ion source of the mass spectrometer.

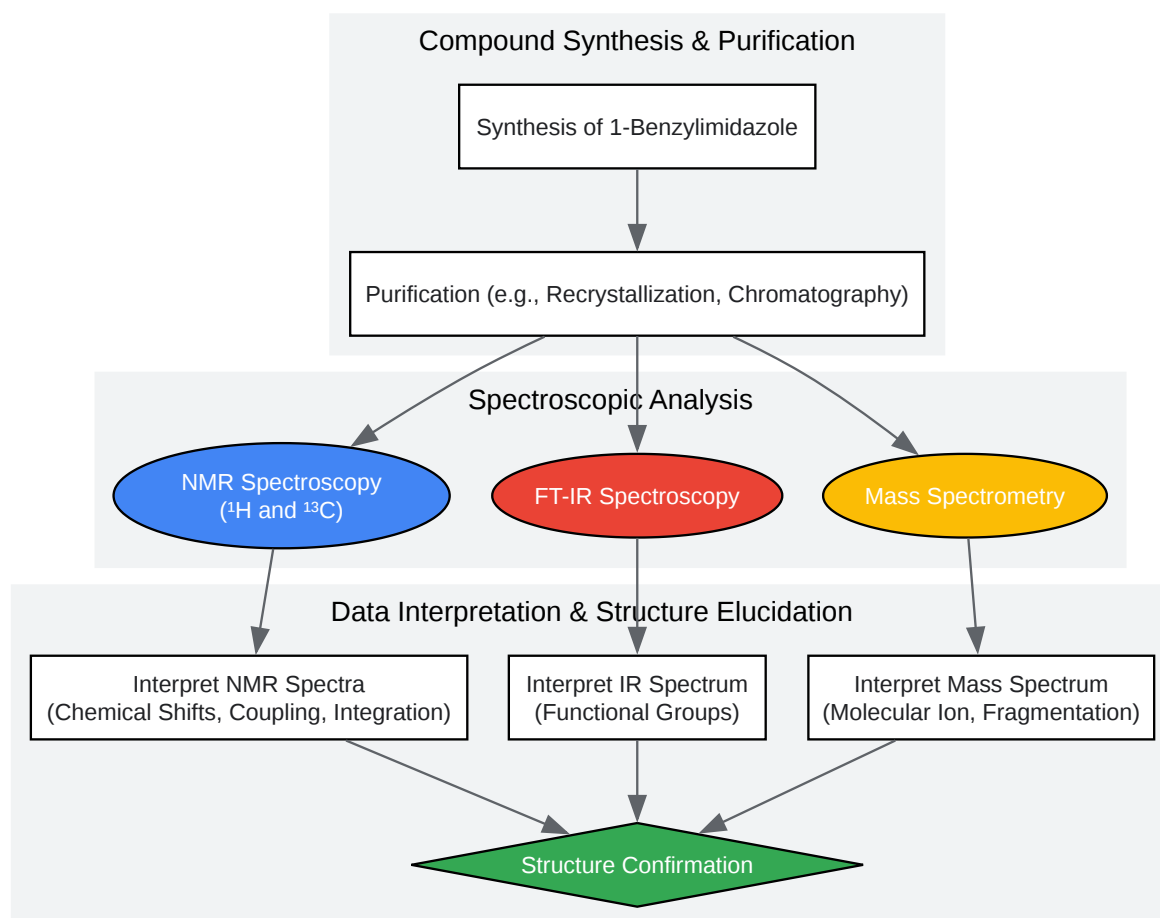
2.3.2. Mass Spectrometry Data Acquisition (Electron Impact)

- Instrument: Mass Spectrometer with an Electron Impact (EI) ion source.
- Ionization Mode: Electron Impact.
- Electron Energy: 70 eV.

- Ion Source Temperature: 200-250 °C.
- Mass Range: m/z 35-500.
- Scan Rate: 1-2 scans per second.
- Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a chemical compound like **1-Benzylimidazole**.



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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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References

- 1. 1-Benzylimidazole(4238-71-5) ¹³C NMR spectrum [chemicalbook.com]
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